1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea
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Overview
Description
1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound that features a phenylethyl group, a trifluoroethyl piperidine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of key intermediates such as 1-(2,2,2-trifluoroethyl)piperidin-4-one . The synthetic route may include:
Formation of 1-(2,2,2-trifluoroethyl)piperidin-4-one: This intermediate can be synthesized through the reaction of piperidine with 2,2,2-trifluoroethyl bromide under basic conditions.
Coupling with Phenylethylamine: The intermediate is then reacted with phenylethylamine to form the corresponding amine derivative.
Urea Formation: The final step involves the reaction of the amine derivative with an isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The phenylethyl group may facilitate binding to aromatic receptors, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. The urea linkage may interact with hydrogen-bonding sites on proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-one: A key intermediate in the synthesis of the target compound.
Phenylethylamine: A simpler analog that lacks the trifluoroethyl and urea functionalities.
N-Phenylurea: A related compound with a phenyl group instead of the phenylethyl group.
Uniqueness
1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the urea linkage provides potential for hydrogen bonding interactions.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O/c18-17(19,20)13-23-10-7-15(8-11-23)12-22-16(24)21-9-6-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSLWBTQMEZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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